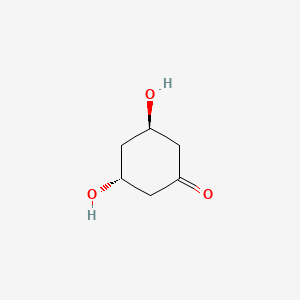
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is a complex polymeric compound known for its unique chemical structure and properties. This compound is synthesized through the polymerization of phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, resulting in a polymer with significant industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate typically involves a polymerization reaction. Phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene are reacted under controlled conditions to initiate the polymerization process. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to specific conditions to ensure consistent polymer quality. The process is monitored to maintain the appropriate reaction parameters, ensuring the production of high-purity polymer suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: Various substitution reactions can occur, where functional groups in the polymer are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups .
Aplicaciones Científicas De Investigación
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a model compound in polymer chemistry studies.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the environment in which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
Phenol-formaldehyde resin: Another phenol-based polymer with different properties and applications.
Epoxy resins: Polymers with similar uses in coatings and adhesives but different chemical structures.
Polyurethanes: Polymers used in similar industrial applications but with distinct mechanical properties.
Uniqueness
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial production .
Propiedades
Número CAS |
119505-06-5 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate |
InChI |
InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H |
Clave InChI |
NZBHLYGGBPFJQF-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
SMILES canónico |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
Sinónimos |
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)





